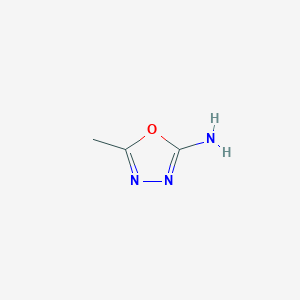

5-Methyl-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound 5-Methyl-1,3,4-oxadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366146 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52838-39-8 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Methyl-1,3,4-oxadiazol-2-amine CAS number 52838-39-8

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2-amine (CAS 52838-39-8): Synthesis, Properties, and Applications in Drug Discovery

Introduction

5-Methyl-1,3,4-oxadiazol-2-amine, identified by CAS Number 52838-39-8, is a heterocyclic organic compound that has emerged as a cornerstone in modern medicinal chemistry. Its structure, featuring a five-membered 1,3,4-oxadiazole ring substituted with a methyl and an amine group, represents a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents.[1][2]

Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] Consequently, 5-Methyl-1,3,4-oxadiazol-2-amine is not merely a chemical reagent but a strategic building block for researchers and drug development professionals. The primary amino group provides a reactive handle for a wide array of chemical modifications, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

This guide offers a senior application scientist's perspective on this critical molecule, delving into its synthesis, physicochemical properties, core applications, and safe handling protocols. The focus extends beyond mere data presentation to explain the causality behind experimental choices, providing a robust and practical resource for the scientific community.

Section 1: Physicochemical Properties and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Properties Summary

The essential physicochemical data for 5-Methyl-1,3,4-oxadiazol-2-amine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 52838-39-8 | [5] |

| Molecular Formula | C₃H₅N₃O | [5][6] |

| Molecular Weight | 99.09 g/mol | [5][6] |

| Appearance | White to yellow solid | [7][8] |

| Melting Point | 185-186 °C | [6][8] |

| Boiling Point | 228.8 °C (at 760 mmHg) | [6][8] |

| Density | 1.283 g/cm³ | [6] |

| IUPAC Name | 5-methyl-1,3,4-oxadiazol-2-amine | [5] |

Spectroscopic Profile

While specific spectra should be acquired for each batch, the expected spectroscopic data based on the molecule's structure are as follows. This profile is crucial for identity confirmation and purity assessment.

-

¹H Nuclear Magnetic Resonance (¹H NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to be simple. A sharp singlet for the methyl (CH₃) protons should appear in the upfield region (approx. δ 2.2-2.4 ppm). The amine (NH₂) protons would typically present as a broader singlet further downfield, with a chemical shift that can vary depending on solvent and concentration (approx. δ 7.0-7.6 ppm).[9]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The spectrum should display three distinct signals: one for the methyl carbon (approx. δ 10-15 ppm) and two for the heterocyclic ring carbons, which are significantly deshielded due to the electronegative oxygen and nitrogen atoms (approx. δ 155-170 ppm).[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational modes confirm the presence of essential functional groups. Expect to observe strong, sharp bands for the N-H stretching of the primary amine (approx. 3100-3400 cm⁻¹), a C=N stretching band for the oxadiazole ring (approx. 1610-1650 cm⁻¹), and characteristic C-O-C stretching vibrations within the ring (approx. 1020-1070 cm⁻¹).[8][9]

-

Mass Spectrometry (MS): The exact mass is 99.0433 g/mol .[6] In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 99 or 100, respectively, confirming the molecular weight.

Section 2: Synthesis and Mechanism

The synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is most reliably achieved through the cyclodehydration of an appropriate semicarbazide precursor. This method is efficient and scalable, making it a preferred choice in both academic and industrial settings.

Primary Synthetic Route: Cyclodehydration of 2-Acetylhydrazinecarboxamide

This protocol involves the intramolecular cyclization of 2-acetylhydrazinecarboxamide, facilitated by a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[7][10]

-

Reaction Setup: Suspend 2-acetylhydrazinecarboxamide (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 eq) to the suspension. The use of a slight excess of POCl₃ ensures the complete conversion of the starting material.

-

Heating: Heat the reaction mixture to 70 °C and stir for 2-4 hours. The elevated temperature provides the necessary activation energy for the cyclodehydration to proceed at a practical rate.

-

Workup - Solvent Removal: Upon reaction completion (monitored by TLC), cool the mixture to room temperature and remove the DME under reduced pressure.

-

Workup - Neutralization and Extraction: To the resulting residue, add water and ethyl acetate. Carefully add a saturated aqueous solution of sodium carbonate to adjust the pH of the aqueous layer to ~8. This step is critical as it neutralizes the acidic byproducts (phosphoric and hydrochloric acids) and deprotonates the product, rendering it soluble in the organic phase.

-

Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methyl-1,3,4-oxadiazol-2-amine as a white solid.[7][10]

This protocol is self-validating due to its clear, observable steps. The initial suspension should dissolve as the reaction proceeds. The pH adjustment provides a clear endpoint. The final product's identity and purity can be unequivocally confirmed by comparing its melting point and spectroscopic data (¹H NMR, FTIR) against the reference values outlined in Section 1. The choice of POCl₃ is deliberate; it acts as a powerful dehydrating agent that activates the amide carbonyl for nucleophilic attack by the terminal hydrazine nitrogen, driving the ring closure.

Caption: Workflow for the synthesis via cyclodehydration.

Alternative Synthetic Strategies

While the POCl₃ method is common, other strategies exist for forming the 2-amino-1,3,4-oxadiazole ring, primarily involving the cyclization of acylthiosemicarbazides.[4][11] In this approach, an acylthiosemicarbazide is treated with an oxidizing agent which also acts as a desulfurizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin, to promote ring closure.[11] This method is valuable for its broad substrate scope and use of relatively mild reagents.

Acylthiosemicarbazide [label=<

Acylthiosemicarbazide

NHNHC(S)NH2)

];

Oxadiazole [label=<

2-Amino-1,3,4-oxadiazole

-NH2)

];

Acylthiosemicarbazide -> Oxadiazole [label="[Oxidizing Agent]\n(e.g., I2, DBDMH)\n- H2S", fontcolor="#34A853"]; }

Caption: General scheme for derivatizing the 2-amino group.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. 5-Methyl-1,3,4-oxadiazol-2-amine possesses known hazards that must be managed appropriately.

GHS Hazard Summary

The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [5][12]

| Hazard Code | Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [13][14]* PPE: Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles. [12]* Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2-8°C. [8][13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [13]

Conclusion

5-Methyl-1,3,4-oxadiazol-2-amine is a deceptively simple molecule with profound implications for drug discovery and development. Its robust synthesis, stable heterocyclic core, and reactive amino handle make it an exceptionally valuable building block. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this scaffold to construct novel molecular architectures aimed at treating a wide array of human diseases. This guide provides the foundational knowledge and practical insights necessary to safely and effectively incorporate this potent intermediate into any research program.

References

-

MOLBASE. 5-Methyl-1,3,4-oxadiazol-2-amine - Encyclopedia. [Link]

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

-

MySkinRecipes. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

-

Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

-

ChemSRC. MSDS of 5-Methyl-1,3,4-oxadiazol-2(3H)-one. [Link]

-

Lupine Publishers. Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. [Link]

-

PubMed Central (PMC). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]

-

ResearchGate. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [Link]

-

PubMed Central (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Angene Chemical. Safety Data Sheet - 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

-

MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. [Link]

-

PubMed Central (PMC). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. [Link]

-

ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. [Link]

-

Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

SpectraBase. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, 2tms derivative - Optional[13C NMR]. [Link]

-

ResearchGate. (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ACS Publications. 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1,3,4-oxadiazol-2-amine|52838-39-8 - MOLBASE Encyclopedia [m.molbase.com]

- 7. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Methyl-1,3,4-oxadiazol-2-amine [myskinrecipes.com]

- 9. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. angenechemical.com [angenechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methyl-1,3,4-oxadiazol-2-amine (CAS: 52838-39-8), a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its synthesis, reactivity, and potential as a scaffold for novel therapeutics.

Introduction: The Versatile 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which contributes to favorable interactions with biological targets.[1][2] 5-Methyl-1,3,4-oxadiazol-2-amine serves as a key building block for the synthesis of a diverse array of biologically active molecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This guide will delve into the core characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. The key properties of 5-Methyl-1,3,4-oxadiazol-2-amine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃O | [6][7] |

| Molecular Weight | 99.09 g/mol | [6] |

| CAS Number | 52838-39-8 | [6] |

| Appearance | White solid | [8] |

| Melting Point | 185-186 °C | [3] |

| Boiling Point | 228.8 °C at 760 mmHg | [3] |

| Density | 1.283 g/cm³ | |

| Flash Point | 92.2 °C | |

| SMILES | CC1=NN=C(O1)N | [6] |

| InChIKey | XPXWYVCQCNFIIJ-UHFFFAOYSA-N | [6] |

Solubility and pKa: While quantitative solubility data is not readily available in the literature, 2-amino-1,3,4-oxadiazoles are generally soluble in polar organic solvents such as DMF and DMSO, with limited solubility in water. The solubility of aryl-substituted 1,3,4-oxadiazoles in water is significantly lower than their alkyl-substituted counterparts.[3] A precise pKa value for 5-Methyl-1,3,4-oxadiazol-2-amine has not been reported. However, the presence of the amino group suggests it will exhibit basic properties.

Synthesis and Reactivity

The synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is most commonly achieved through the cyclization of an appropriate precursor.

Synthetic Protocol: Cyclization of 2-Acetylhydrazinecarboxamide

A widely employed method involves the cyclization of 2-acetylhydrazinecarboxamide using a dehydrating agent such as phosphorus oxychloride (POCl₃).[8]

Step-by-Step Protocol:

-

Suspension: Suspend 2-acetylhydrazinecarboxamide (1 equivalent) in dimethoxyethane.

-

Addition of Reagent: Add phosphorus oxychloride (1.1 equivalents) to the suspension.

-

Reaction: Stir the reaction mixture at 70 °C for 2 hours.

-

Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Workup: To the residue, add water and ethyl acetate. Adjust the pH of the aqueous phase to 8 with the addition of sodium carbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5-Methyl-1,3,4-oxadiazol-2-amine as a white solid.[8]

Caption: Synthetic workflow for 5-Methyl-1,3,4-oxadiazol-2-amine.

Reactivity Profile

The reactivity of 5-Methyl-1,3,4-oxadiazol-2-amine is characterized by the nucleophilicity of the exocyclic amino group and the electronic nature of the oxadiazole ring.

-

N-Acylation and N-Alkylation: The amino group readily undergoes reactions with electrophiles such as acyl chlorides, alkyl halides, and isothiocyanates, providing a convenient handle for introducing diverse substituents.[9][10]

-

Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups, further expanding the synthetic utility of this scaffold.

-

Ring Stability: The 1,3,4-oxadiazole ring is generally stable to a range of reaction conditions, although it can be susceptible to cleavage under harsh acidic or basic conditions.

Spectroscopic Characterization

While a complete set of publicly available spectra for 5-Methyl-1,3,4-oxadiazol-2-amine is limited, the expected spectral features can be predicted based on data from closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically in the range of δ 2.3-2.6 ppm. The amine protons (NH₂) will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon (around δ 10-15 ppm) and two distinct signals for the oxadiazole ring carbons, typically in the range of δ 150-165 ppm.[11][12]

-

FTIR: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3100-3400 cm⁻¹. C=N stretching of the oxadiazole ring is expected around 1640-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z = 99.04).

Applications in Drug Discovery and Medicinal Chemistry

5-Methyl-1,3,4-oxadiazol-2-amine is a valuable starting material for the synthesis of compounds with a wide range of biological activities. The 1,3,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability.

Caption: Drug discovery applications of the core compound.

Antimicrobial Agents

Derivatives of 2-amino-1,3,4-oxadiazoles have been extensively investigated for their antibacterial and antifungal properties.[1][4] The introduction of various lipophilic groups at the amino position can enhance the antimicrobial activity.

Anticancer Agents

The 1,3,4-oxadiazole scaffold is present in several compounds with demonstrated anticancer activity.[5] Derivatives of 5-Methyl-1,3,4-oxadiazol-2-amine can be designed to target specific enzymes or receptors involved in cancer progression.

Anti-inflammatory Agents

Several studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potent anti-inflammatory agents.[2] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases.

Analytical Methodologies

The purity and identity of 5-Methyl-1,3,4-oxadiazol-2-amine can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound and its derivatives.

General Protocol:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).

-

Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

This method can be adapted and validated for quantitative analysis and stability studies.[13]

Safety and Handling

5-Methyl-1,3,4-oxadiazol-2-amine should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash thoroughly after handling.

Conclusion

5-Methyl-1,3,4-oxadiazol-2-amine is a synthetically versatile and medicinally important building block. Its favorable physicochemical properties and predictable reactivity make it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. This guide has provided a comprehensive overview of its key characteristics to aid researchers in harnessing its full potential in their drug discovery endeavors.

References

- Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. (URL not provided)

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole deriv

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL not provided)

- View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (URL not provided)

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL not provided)

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL not provided)

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL not provided)

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL not provided)

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole deriv

- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annul

-

5-Methyl-1,3,4-oxadiazol-2-amine. PubChem. [Link]

-

Multicomponent Domino Reaction for Concise Access to 2-Amino-Substituted 1,3,4 Oxadiazoles via Smiles Rearrangement. ACS Publications. [Link]

- 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (URL not provided)

- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

Spectroscopic Data of 5-Methyl-1,3,4-oxadiazol-2-amine: A Technical Guide for Researchers

Introduction

5-Methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules, exhibiting a range of therapeutic properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and manufacturing settings. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Methyl-1,3,4-oxadiazol-2-amine, offering field-proven insights for researchers, scientists, and drug development professionals.

The molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine, with the chemical formula C₃H₅N₃O and a molecular weight of approximately 99.09 g/mol , forms the basis for the interpretation of its spectroscopic data[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-Methyl-1,3,4-oxadiazol-2-amine, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-Methyl-1,3,4-oxadiazol-2-amine is expected to be relatively simple, reflecting the small number of distinct proton environments in the molecule. The key signals are anticipated as follows:

-

Methyl Protons (-CH₃): A singlet peak is expected for the three equivalent protons of the methyl group. Based on data from similar structures, this signal would likely appear in the range of δ 2.2-2.5 ppm . The upfield chemical shift is characteristic of a methyl group attached to an electron-withdrawing heterocyclic ring.

-

Amine Protons (-NH₂): The two protons of the primary amine group are expected to give rise to a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically observed in the range of δ 5.0-7.0 ppm . This broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methyl-1,3,4-oxadiazol-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.2 - 2.5 | Singlet | 3H |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 5-Methyl-1,3,4-oxadiazol-2-amine, three distinct carbon signals are expected. Based on the analysis of related 1,3,4-oxadiazole derivatives, the chemical shifts can be predicted with reasonable accuracy[2].

-

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to resonate at the most upfield position, typically in the range of δ 10-15 ppm .

-

C5 Carbon of the Oxadiazole Ring: The carbon atom of the oxadiazole ring attached to the methyl group (C5) is predicted to have a chemical shift in the range of δ 155-160 ppm .

-

C2 Carbon of the Oxadiazole Ring: The carbon atom of the oxadiazole ring bonded to the amine group (C2) is expected to be the most downfield signal, appearing in the range of δ 160-165 ppm . The deshielding effect is due to the electronegativity of the adjacent nitrogen and oxygen atoms within the ring and the attached amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-1,3,4-oxadiazol-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 10 - 15 |

| C5 (Oxadiazole) | 155 - 160 |

| C2 (Oxadiazole) | 160 - 165 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-1,3,4-oxadiazol-2-amine will be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key IR Absorption Bands:

-

N-H Stretching: The presence of the primary amine group will give rise to two distinct stretching vibrations in the region of 3100-3500 cm⁻¹ . These bands are often of medium to strong intensity.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group are expected to appear in the region of 2900-3000 cm⁻¹ .

-

C=N Stretching: The carbon-nitrogen double bonds within the 1,3,4-oxadiazole ring will exhibit a strong absorption band typically in the range of 1630-1680 cm⁻¹ .

-

N-H Bending: The bending vibration of the N-H bonds in the amine group is expected to be observed around 1580-1650 cm⁻¹ .

-

C-O-C Stretching: The stretching vibration of the carbon-oxygen-carbon linkage within the oxadiazole ring usually appears as a strong band in the 1020-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 5-Methyl-1,3,4-oxadiazol-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3100 - 3500 | Medium - Strong |

| Methyl (-CH₃) | C-H Stretching | 2900 - 3000 | Medium |

| Oxadiazole Ring | C=N Stretching | 1630 - 1680 | Strong |

| Amine (-NH₂) | N-H Bending | 1580 - 1650 | Medium |

| Oxadiazole Ring | C-O-C Stretching | 1020 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum of 5-Methyl-1,3,4-oxadiazol-2-amine is expected to show a molecular ion peak at m/z 99 , corresponding to its molecular weight[1].

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through the cleavage of the oxadiazole ring, which is a common fragmentation pathway for this class of compounds. Key fragments could include:

-

Loss of the methyl group (-CH₃), resulting in a fragment at m/z 84 .

-

Cleavage of the N-N bond, leading to various smaller fragments.

-

Formation of a nitrile-containing fragment.

-

Diagram 1: Molecular Structure of 5-Methyl-1,3,4-oxadiazol-2-amine

A 2D representation of the molecular structure.

Diagram 2: A Plausible Mass Spectrometry Fragmentation Pathway

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-Methyl-1,3,4-oxadiazol-2-amine

This guide provides a comprehensive technical overview of the synthesis, crystal structure, and molecular geometry of 5-Methyl-1,3,4-oxadiazol-2-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties and molecular characteristics of this important heterocyclic compound. The methodologies detailed herein are grounded in established experimental and computational protocols, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

5-Methyl-1,3,4-oxadiazol-2-amine is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A thorough understanding of the three-dimensional structure and intermolecular interactions of this molecule is paramount for rational drug design and the development of novel materials. This guide elucidates the precise atomic arrangement in the crystalline state, offering insights into the forces that govern its solid-state packing and its potential for molecular recognition.

Synthesis and Crystallization

The synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is typically achieved through the cyclization of 2-acetylhydrazinecarboxamide.[3] This method provides a reliable route to obtaining the target compound in good yield and purity, which is a critical prerequisite for successful crystallization.

Experimental Protocol: Synthesis

A general and effective procedure for the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine is as follows:[1][3]

-

Reaction Setup: Suspend 2-acetylhydrazinecarboxamide (1.17 g, 9.99 mmol) in 23 mL of 1,2-dimethoxyethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cyclization: Add phosphorus oxychloride (1.68 g, 10.96 mmol) to the suspension. Heat the reaction mixture to 70 °C and stir for 2 hours.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure. To the residue, add 10 mL of water and 100 mL of ethyl acetate.

-

Neutralization and Extraction: Adjust the pH of the aqueous phase to 8 by the addition of sodium carbonate. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for unambiguous structure determination.[4]

-

Solvent Selection: Dissolve the purified 5-Methyl-1,3,4-oxadiazol-2-amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This method encourages the formation of well-ordered crystals over several days.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: X-ray Crystallography

The following workflow outlines the key steps in determining the crystal structure of 5-Methyl-1,3,4-oxadiazol-2-amine.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data for 5-Methyl-1,3,4-oxadiazol-2-amine

The crystal structure of 5-Methyl-1,3,4-oxadiazol-2-amine has been determined and the key crystallographic parameters are summarized in the table below.[6]

| Parameter | Value |

| Chemical Formula | C₃H₅N₃O |

| Formula Weight | 99.09 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| a (Å) | 6.0020(9) |

| b (Å) | 6.357(1) |

| c (Å) | 12.288(2) |

| Volume (ų) | 468.8 |

| Z | 8 |

| Temperature (K) | 191 |

| Radiation (λ, Å) | Mo Kα (0.71069) |

| R(F) | 0.054 |

Molecular Geometry

The molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine reveals a planar oxadiazole ring. The exocyclic amine group and the methyl group are attached to the C2 and C5 positions of the ring, respectively. The planarity of the molecule is a key feature influencing its packing in the crystal lattice.

Computational Chemistry Analysis

To complement the experimental X-ray diffraction data, computational methods, specifically Density Functional Theory (DFT), can be employed to investigate the electronic structure and molecular properties of 5-Methyl-1,3,4-oxadiazol-2-amine.[7]

Protocol: Geometry Optimization and Molecular Orbital Analysis

-

Initial Structure: The crystallographic coordinates from the CIF file are used as the starting geometry.

-

Methodology: Geometry optimization is performed using a suitable DFT functional and basis set, for example, B3LYP with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[1]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Analysis: From the optimized structure, key geometrical parameters (bond lengths, angles) can be calculated and compared with the experimental X-ray data. Additionally, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity.

Caption: Workflow for DFT-based Computational Analysis.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 5-Methyl-1,3,4-oxadiazol-2-amine, hydrogen bonding is expected to play a dominant role due to the presence of the amine group.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

Protocol for Hirshfeld Surface Analysis:

-

Input: A crystallographic information file (CIF) is required.

-

Software: CrystalExplorer is the standard software for generating Hirshfeld surfaces and 2D fingerprint plots.[9]

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest.

-

Mapping: The surface is mapped with dnorm to identify intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are typically associated with hydrogen bonds.

-

Fingerprint Plots: 2D fingerprint plots are generated to provide a quantitative summary of the different types of intermolecular contacts.

The crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole reveals that the amino H atoms form intermolecular hydrogen bonds with the nitrogen atoms of adjacent molecules.[6] Specifically, N-H···N hydrogen bonds with N···N distances of approximately 2.941 Å link the molecules into a cohesive three-dimensional network.[6] This is a characteristic feature also observed in the crystal structures of similar 1,3,4-oxadiazole derivatives.[10]

Conclusion

This technical guide has provided a detailed examination of the synthesis, crystal structure, and molecular geometry of 5-Methyl-1,3,4-oxadiazol-2-amine. The combination of experimental single-crystal X-ray diffraction and computational DFT calculations offers a comprehensive understanding of this molecule's solid-state and electronic properties. The elucidated hydrogen bonding network is crucial for its crystal packing and has significant implications for its use in drug design and materials science, where intermolecular interactions are of fundamental importance. The protocols and data presented herein serve as a valuable resource for researchers working with this important heterocyclic compound.

References

-

Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. [Link]

-

Pechlivanidis, G., Hartl, H., & Wriede, U. (2007). Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Zeitschrift für Kristallographie - New Crystal Structures, 222(2), 143-144. [Link]

-

CrystalExplorer. The Hirshfeld Surface. [Link]

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(5), 717. [Link]

-

X-rayDB. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

-

SB's Chemistry Learning. How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

CrystalExplorer. Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

-

SB's Chemistry Learning. How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

-

ResearchGate. How can I evaluate Hirshfeld surface analysis results?. [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

ResearchGate. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

ResearchGate. Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]

-

Sudan University of Science and Technology. Computational Chemistry Study of Some 1,3,4-Oxadiazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. SUST Repository. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. repository.sustech.edu [repository.sustech.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. crystalexplorer.net [crystalexplorer.net]

- 10. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safety, Handling, and Toxicity of 5-Methyl-1,3,4-oxadiazol-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 5-Methyl-1,3,4-oxadiazol-2-amine (CAS No: 52838-39-8). As a heterocyclic building block, this compound is utilized in medicinal chemistry and drug discovery programs.[1][2] A thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work safely and effectively.

Hazard Identification and GHS Classification

5-Methyl-1,3,4-oxadiazol-2-amine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity via multiple routes, as well as irritation to the skin, eyes, and respiratory system.[3][4][5] It is crucial to recognize these classifications as they dictate the necessary handling precautions and personal protective equipment (PPE).

The GHS classification, aggregated from multiple suppliers and regulatory notifications, provides a clear warning of the compound's potential health effects.[3]

Caption: GHS Pictograms for 5-Methyl-1,3,4-oxadiazol-2-amine.

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

Toxicological Profile

The toxicological data for 5-Methyl-1,3,4-oxadiazol-2-amine are primarily derived from its GHS classification. It is important to note that while acute effects are categorized, comprehensive studies on chronic toxicity, carcinogenicity, and reproductive toxicity are not widely available in public literature.[6] Therefore, the compound should be handled with the assumption that unknown long-term hazards may exist.

-

Acute Toxicity: The compound is harmful if ingested, inhaled, or absorbed through the skin.[4][5] The primary risk in a laboratory setting is the inhalation of dust particles or direct skin contact. These routes of exposure can lead to systemic effects.

-

Irritation: Direct contact with the solid or its dust will cause significant skin and serious eye irritation.[3][4] Inhalation of airborne particles is likely to cause irritation to the nose, throat, and lungs.[3][4][7]

-

Chronic Exposure: The effects of repeated or long-term exposure have not been thoroughly investigated.[6] In the absence of data, a conservative approach is mandated, and all measures should be taken to minimize any exposure.

-

Ecotoxicity: Data on the environmental impact of this compound, including its toxicity to aquatic life, is limited.[8] Therefore, it must be prevented from entering drains or waterways.[4][6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Caption: Hierarchy of controls for safe chemical handling.

A. Engineering Controls: The primary method for controlling exposure is to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] This contains dust and vapors at the source, preventing inhalation. Facilities must also be equipped with an eyewash station and a safety shower.[7]

B. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling 5-Methyl-1,3,4-oxadiazol-2-amine:

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary when handling larger quantities where splashing is a risk.

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[9]

-

Lab Coat: A standard laboratory coat should be worn and kept fastened. For larger quantities, impervious clothing may be required.[5]

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator should be used.[4][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring chemical stability.

A. Laboratory Handling Protocol:

-

Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly donned. Read the Safety Data Sheet (SDS) thoroughly.[4]

-

Work Area: Designate a specific area within a fume hood for handling the compound.

-

Dispensing: Handle as a solid. Avoid any actions that could generate dust, such as vigorous scraping or shaking. Use tools (spatulas, weigh boats) appropriate for handling powders.

-

Prohibitions: Do not eat, drink, or smoke in the laboratory or where the chemical is handled.[4][10]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][9] Decontaminate the work surface and any equipment used.

-

Clothing: Contaminated work clothes should be removed carefully and laundered separately before reuse.[4]

B. Storage Requirements:

-

Container: Store in the original, tightly sealed container to prevent moisture ingress and contamination.[4][10]

-

Location: Keep in a cool, dry, and well-ventilated area.[4][7] The storage area should be a locked cabinet or room to restrict access.[4][10]

-

Compatibility: Store away from incompatible materials and foodstuffs.[4] While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents.

-

Integrity: Protect containers from physical damage and inspect them regularly for leaks or defects.[4]

Emergency Response Procedures

Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be familiar with these procedures.

A. First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][10]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with large amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for advice.[4][5]

B. Accidental Release (Spill) Protocol:

Caption: Step-by-step workflow for responding to a chemical spill.

-

Evacuate and Alert: Alert others in the vicinity and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

PPE: Wear the appropriate PPE as described in Section 3.

-

Cleanup: Avoid generating dust.[4] Use dry cleanup procedures: gently sweep or vacuum (using an explosion-proof vacuum) the material.[4] Do not use water to clean up the bulk of the spill, as this may create a hazardous slurry and spread contamination.

-

Containment: Place the spilled material into a clean, dry, properly labeled, and sealable container for disposal.[4]

-

Decontamination: After the solid is removed, wash the spill area down with water and decontaminate all tools used in the cleanup. Prevent runoff from entering drains.[4]

C. Fire-Fighting Measures:

-

Extinguishing Media: The compound is not considered a significant fire risk, but containers may burn.[4] Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Hazardous Combustion Products: Combustion may produce corrosive and toxic fumes, including carbon oxides and nitrogen oxides.[4][6]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and decomposition products.[5][6]

Disposal Considerations

Chemical waste must be managed to ensure the safety of personnel and the protection of the environment.

-

Classification: 5-Methyl-1,3,4-oxadiazol-2-amine and any contaminated materials (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers at an authorized hazardous or special waste collection point.[4][10] Do not dispose of them in the regular trash or pour them down the drain. All disposal practices must be in accordance with applicable local, state, and federal regulations.

References

-

PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine Encyclopedia. Retrieved from [Link]

-

PLOS. (2022). 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. Retrieved from [Link]

Sources

- 1. publications.cuni.cz [publications.cuni.cz]

- 2. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]

- 3. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. capotchem.cn [capotchem.cn]

- 7. aksci.com [aksci.com]

- 8. m.molbase.com [m.molbase.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 5-Methyl-1,3,4-oxadiazol-2-amine in Common Laboratory Solvents

Foreword: Navigating the Pre-formulation Landscape

In the realm of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands as a critical determinant of a molecule's fate, influencing everything from its biological activity in in-vitro assays to its absorption and bioavailability in-vivo. For researchers, scientists, and drug development professionals working with novel heterocyclic compounds such as 5-Methyl-1,3,4-oxadiazol-2-amine, a thorough comprehension of its solubility profile is not merely academic—it is a foundational pillar for successful research and development.

This technical guide provides an in-depth exploration of the solubility of 5-Methyl-1,3,4-oxadiazol-2-amine. In the absence of extensive public data on this specific molecule, this document takes a proactive approach. It equips the reader with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of 5-Methyl-1,3,4-oxadiazol-2-amine in a range of common laboratory solvents. By explaining the causality behind experimental choices and grounding the methodologies in established scientific principles, this guide serves as a practical and authoritative resource for any scientist working with this compound.

Compound Profile: 5-Methyl-1,3,4-oxadiazol-2-amine

5-Methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl and an amine group. The presence of both a hydrogen-bond donating amine group and hydrogen-bond accepting nitrogen and oxygen atoms within the heterocyclic ring suggests a degree of polarity. However, the overall solubility will be a complex interplay between its crystal lattice energy and its interactions with a given solvent.

Table 1: Physicochemical Properties of 5-Methyl-1,3,4-oxadiazol-2-amine

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O | PubChem[1] |

| Molecular Weight | 99.09 g/mol | PubChem[1] |

| Melting Point | 185-186°C | MOLBASE[2] |

| Boiling Point | 228.8°C at 760 mmHg | MOLBASE[2] |

| Density | 1.283 g/cm³ | MOLBASE[2] |

| pKa (Predicted) | Data not available | |

| LogP (Predicted) | -0.9 | PubChem[1] |

The predicted LogP value of -0.9 suggests that the compound is likely to be more soluble in polar solvents than in nonpolar, lipophilic solvents. However, experimental verification is crucial.

Theoretical Framework: The "Like Dissolves Like" Principle in Practice

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[3] For 5-Methyl-1,3,4-oxadiazol-2-amine, its polar functional groups (amine, oxadiazole ring) suggest a higher affinity for polar solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. The amine group of the compound can donate hydrogen bonds, while the nitrogen and oxygen atoms of the oxadiazole ring can accept them. This suggests a potential for good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can accept hydrogen bonds but do not donate them. These solvents are generally good at dissolving polar compounds.

-

Nonpolar Solvents (e.g., hexane, toluene) lack significant polarity and are unlikely to be effective solvents for this compound due to the significant energy penalty of disrupting the solvent-solvent interactions without forming favorable solute-solvent interactions.

Qualitative insights can be gleaned from published synthesis procedures. For instance, the synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine has been described using dimethoxyethane as a reaction solvent and ethyl acetate for extraction.[4][5] This implies at least moderate solubility in these solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of readily available quantitative solubility data, this section provides a detailed, field-proven protocol for its determination. The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility and is highly recommended for obtaining reliable data.[6][7]

The Shake-Flask Method for Thermodynamic Solubility

This method is based on achieving a saturated solution of the compound in a given solvent at a constant temperature, followed by quantifying the concentration of the dissolved compound.[6][8]

-

5-Methyl-1,3,4-oxadiazol-2-amine (solid)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable containers with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Methyl-1,3,4-oxadiazol-2-amine to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8][9] For poorly soluble compounds, longer equilibration times may be necessary.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[10]

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of 5-Methyl-1,3,4-oxadiazol-2-amine of known concentrations in the solvent of interest.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Kinetic Solubility Measurement

For high-throughput screening purposes, kinetic solubility measurements can be employed. This method is faster but may overestimate the thermodynamic solubility as it measures the concentration at which a compound precipitates from a supersaturated solution, often prepared from a DMSO stock.[6][11]

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 5-Methyl-1,3,4-oxadiazol-2-amine in DMSO (e.g., 10 mM).[11]

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

-

Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) with shaking.[8] The appearance of precipitate can be detected by methods such as laser nephelometry (light scattering).[8]

-

Quantification: Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by LC-MS or UV-Vis spectrophotometry.[11]

Data Interpretation and Application

The obtained solubility data will be invaluable for various stages of research and development:

-

In-vitro Assays: Ensuring that the compound is fully dissolved in the assay buffer is crucial for obtaining accurate and reproducible results.

-

Formulation Development: The solubility in various pharmaceutically acceptable solvents will guide the development of appropriate formulations for in-vivo studies.

-

Biopharmaceutical Classification System (BCS): Aqueous solubility is a key parameter in the BCS, which helps to predict the in-vivo performance of a drug product.[9]

Safety and Handling

According to available safety data sheets, 5-Methyl-1,3,4-oxadiazol-2-amine is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][12] It may also cause respiratory irritation.[1][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

Conclusion

While specific, publicly available solubility data for 5-Methyl-1,3,4-oxadiazol-2-amine is limited, this guide provides a robust framework for its determination. By following the detailed experimental protocols outlined herein, researchers can generate reliable and comprehensive solubility profiles for this compound in a variety of common laboratory solvents. This information is paramount for advancing the study and application of 5-Methyl-1,3,4-oxadiazol-2-amine in drug discovery and other scientific endeavors.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

MOLBASE. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2009). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Ark Pharma Scientific Limited. [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine. [Link]

- Google Patents. (2018). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.

-

Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

International Union of Crystallography. (2016). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

-

AfaSci. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. [Link]

Sources

- 1. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. youtube.com [youtube.com]

- 4. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE | 52838-39-8 [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Thermostability and degradation profile of 2-amino-5-methyl-1,3,4-oxadiazole

An In-Depth Technical Guide to the Thermostability and Degradation Profile of 2-Amino-5-methyl-1,3,4-oxadiazole

Foreword: The 1,3,4-Oxadiazole Core in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its role as a bioisostere for ester and amide functionalities.[1][2] Its presence in numerous pharmacologically active agents stems from its metabolic stability, ability to engage in hydrogen bonding, and its contribution to molecular rigidity, which can enhance binding affinity to biological targets.[3][4] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][5]

2-Amino-5-methyl-1,3,4-oxadiazole is a fundamental building block within this chemical class. A thorough understanding of its intrinsic stability—both to thermal and chemical stressors—is a non-negotiable prerequisite for its successful progression through the drug development pipeline. This guide provides a comprehensive analysis of the thermostability and degradation profile of this key heterocyclic compound, offering both foundational principles and actionable experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Thermostability Profile: Defining the Boundaries of Thermal Resilience

The thermal stability of an active pharmaceutical ingredient (API) dictates its viability during manufacturing processes (e.g., drying, milling, heat sterilization), its long-term storage requirements, and ultimately, its shelf-life. The 1,3,4-oxadiazole ring is generally recognized for its high thermal and chemical stability, a characteristic that contributes to its utility in materials science and the development of heat-resistant polymers.[4][6]

Causality of Experimental Choices in Thermal Analysis

To quantitatively assess thermostability, we employ a dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique is selected for its direct measurement of mass loss as a function of temperature. It provides the definitive onset temperature of thermal decomposition, a critical parameter for defining the upper limit of thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC is chosen to detect thermodynamic transitions. It measures the heat flow required to maintain a sample at the same temperature as a reference. This allows for the precise determination of the melting point (a key indicator of purity and identity) and reveals whether decomposition is an endothermic or exothermic event, which has significant safety implications.

Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated a very good thermal and thermal-oxidative stability, often with decomposition temperatures exceeding 330°C.[6] Energetic materials based on tri-1,3,4-oxadiazole structures also show favorable thermal stability, with decomposition temperatures typically above 150°C.[7]

Data Summary: Thermal Properties

The following table summarizes the expected thermal properties for 2-amino-5-methyl-1,3,4-oxadiazole based on data for structurally related compounds.

| Parameter | Typical Value | Technique | Significance |

| Melting Point (Tm) | ~223-233 °C | DSC | Purity indicator; phase transition. |

| Onset of Decomposition (Td) | > 250 °C | TGA | Upper limit for safe handling and storage. |

| Decomposition Profile | Single-step, sharp mass loss | TGA | Indicates a relatively clean decomposition pathway. |

Experimental Workflow: Thermal Stability Assessment

The logical flow for a comprehensive thermal analysis is depicted below.

Caption: Workflow for Thermal Stability Analysis.

Protocol: TGA & DSC Analysis

This protocol is designed as a self-validating system, with instrument calibration being a prerequisite for accurate data acquisition.

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified reference materials (e.g., Indium, Tin). Calibrate the DSC instrument for temperature and enthalpy using an Indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-amino-5-methyl-1,3,4-oxadiazole into a standard aluminum TGA pan or a crimped aluminum DSC pan.

-

TGA Method:

-

Place the pan in the TGA furnace.

-

Equilibrate the system at 30°C.

-

Ramp the temperature from 30°C to 400°C at a rate of 10°C/minute under a constant nitrogen purge (50 mL/min).

-

Record the mass loss as a function of temperature.

-

-

DSC Method:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the system at 30°C.

-

Ramp the temperature from 30°C to 300°C (or just past the decomposition event observed in TGA) at 10°C/minute under a nitrogen purge (50 mL/min).

-

Record the differential heat flow.

-

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition (Td) using the tangent method on the mass loss curve.

-

DSC: Integrate the peak corresponding to the melting event to determine the melting point (Tm, onset or peak) and the enthalpy of fusion (ΔHf). Identify any exothermic or endothermic events associated with decomposition.

-

Part 2: Degradation Profile: Uncovering Chemical Liabilities

Forced degradation, or stress testing, is a cornerstone of drug development. It is intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods, understanding potential liabilities, and designing stable formulations.

Key Degradation Pathways

The 1,3,4-oxadiazole ring, while generally stable, possesses inherent chemical features that can be susceptible to degradation under specific stress conditions.

The oxadiazole ring is susceptible to hydrolysis, particularly at pH extremes. The mechanism involves nucleophilic attack on a ring carbon atom, leading to ring cleavage.

-

Acid-Catalyzed Hydrolysis: At low pH, protonation of a ring nitrogen atom activates the ring for nucleophilic attack by water. This can lead to ring opening to form an N-acylhydrazide intermediate, which may further degrade.[8][9]

-

Base-Catalyzed Hydrolysis: At high pH, direct nucleophilic attack by a hydroxide ion on a ring carbon can initiate ring opening, again forming a hydrazide or related species.[8][9] Studies on 1,2,4-oxadiazole derivatives show that ring opening is facilitated by the presence of a proton donor like water.[8]

The amino group on the 2-amino-5-methyl-1,3,4-oxadiazole is a potential site for oxidation. Strong oxidizing agents can lead to the formation of various degradation products. A kinetic study on the oxidation of 2-amino-5-aryl-1,3,4-oxadiazoles by sodium periodate confirms the susceptibility of this class of compounds to oxidative stress.[10]